molecular formula C20H17N3O4S2 B2448859 N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899982-78-6

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2448859
CAS No.: 899982-78-6
M. Wt: 427.49
InChI Key: XCMJUQGVPGGLPX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS# 941996-58-3) is a synthetically versatile organic compound with a molecular formula of C22H21N3O6S2 and a molecular weight of 487.55 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and ability to be incorporated into electron donor-acceptor systems . The structure is further functionalized with a methylsulfamoyl group, modified with a furan-2-ylmethyl moiety, which may contribute to its physicochemical profile and biological activity. Compounds containing the N-(benzothiazol-2-yl)benzamide structure have been the subject of research for their distinct solid-state properties, including varied crystal packing driven by intermolecular hydrogen bonding such as N−H···N and C−H···O interactions, which can influence material characteristics . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective negative allosteric modators of certain ion channels, suggesting that this chemical class holds significant value for probing protein function and signaling pathways in basic research . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-23(13-15-5-4-12-27-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17-6-2-3-7-18(17)28-20/h2-12H,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMJUQGVPGGLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Furan Intermediate: The furan ring is synthesized by reacting furfural with an appropriate amine or alcohol under acidic or basic conditions.

    Coupling Reaction: The benzothiazole and furan intermediates are coupled using a sulfonamide linkage. This is achieved by reacting the benzothiazole intermediate with a sulfonyl chloride derivative of the furan intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted benzothiazoles or furans.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and furan rings can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.

    N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of a furan ring.

    N-(benzo[d]thiazol-2-yl)benzamide: Lacks the furan and sulfonamide groups.

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is unique due to the presence of both benzothiazole and furan rings linked by a sulfonamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a versatile molecule for various applications.

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by various research findings and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

  • Preparation of the Furan Derivative
    • Starting Material: Furan-2-carboxylic acid
    • Reaction: Esterification to form furan-2-ylmethyl ester
    • Conditions: Acid catalyst, reflux
  • Formation of the Benzo[d]thiazole Derivative
    • Starting Material: 4-isopropylbenzo[d]thiazole
    • Reaction: Nucleophilic substitution with furan-2-ylmethyl ester
    • Conditions: Base catalyst, solvent (e.g., DMF)
  • Coupling Reaction
    • Reaction: Amide bond formation between the benzo[d]thiazole derivative and the furan derivative.
    • Conditions: Base catalyst, solvent (e.g., dichloromethane)

Antitumor Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compounds were tested using MTS cytotoxicity and BrdU proliferation assays, revealing IC50 values that indicate their potency against tumor growth .

CompoundCell LineIC50 (µM)
5A5496.26 ± 0.33
6HCC8276.48 ± 0.11
9NCI-H35820.46 ± 8.63

Neuroprotective Effects

In studies involving neurodegenerative models, certain derivatives have shown promise as neuroprotective agents. For instance, a related compound demonstrated significant inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection in models of Parkinson's disease . The compound improved motor functions and increased dopamine levels while reducing glutamate levels in treated rats.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as nNOS, leading to reduced nitric oxide production and subsequent neuroprotection.
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes, which contributes to their antitumor activity .

Case Studies

  • Antitumor Efficacy : In a study involving various benzothiazole derivatives, compounds showed enhanced activity against lung cancer cells compared to traditional chemotherapeutics, suggesting a novel approach to cancer treatment .
  • Neuroprotection in Animal Models : Research involving 6-hydroxydopamine (6-OHDA) induced rat models indicated that specific derivatives could restore motor functions significantly better than untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, and how are the intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving amide coupling and sulfonamide formation. For example, bromomethyl intermediates (e.g., N-(benzo[d]thiazol-2-yl)-4-(bromomethyl)benzamide) are prepared by reacting bromomethyl benzoyl chloride with 2-aminobenzothiazole under THF and microwave irradiation, yielding intermediates at ~39% efficiency after purification . Subsequent steps involve nucleophilic substitution with furan-2-ylmethylamine derivatives. Characterization relies on 1H/13C NMR (to confirm substituent environments) and HRMS (to validate molecular weights). Melting points (e.g., 99–177°C) and physical states (powder/crystalline) are also critical for purity assessment .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons from benzothiazole (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and furan protons (δ 6.3–7.1 ppm). Coupling constants (e.g., J = 8–10 Hz) resolve substituent orientation .
  • 13C NMR : Peaks for carbonyl carbons (amide/sulfonamide, δ 165–170 ppm) and quaternary carbons in benzothiazole (δ 150–160 ppm) are diagnostic .
  • HRMS : Experimental masses (e.g., [M+H]+) must align with theoretical values within ±2 ppm error .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of similar benzothiazole-sulfonamide hybrids?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates. For example, THF improved yields (72%) in sulfonamide coupling vs. DCM (≤50%) .
  • Catalysis : DMAP or EDCI accelerates amide bond formation, reducing side products .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (methanol/water) resolve low-melting-point byproducts .

Q. How do structural modifications (e.g., furan vs. pyridine substituents) influence bioactivity in benzothiazole derivatives?

  • Methodological Answer :

  • SAR Studies : Replace the furan-2-ylmethyl group with pyridine or morpholine derivatives to assess changes in enzyme inhibition (e.g., anthrax lethal factor). For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H⋯N interactions in centrosymmetric dimers) correlate with solid-state stability and solubility .
  • Bioassay Design : Test modified analogs in enzyme inhibition assays (IC50 values) and compare with parent compound. Note: Pyridine analogs showed 8.9 µM IC50 in LF inhibition .

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Solubility Adjustments : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles to improve bioavailability .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., sulfonamide cleavage products) that may reduce efficacy in vivo .
  • Dose Escalation : Test higher doses (e.g., 50–100 mg/kg) in animal models to overcome first-pass metabolism .

Data Analysis and Troubleshooting

Q. What analytical methods validate purity when HPLC reveals multiple peaks for the final compound?

  • Methodological Answer :

  • LC-HRMS : Differentiate isomers (e.g., regioisomers) via exact mass and fragmentation patterns .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations confirm spatial proximity of substituents .
  • Elemental Analysis : Carbon/nitrogen ratios must match theoretical values (±0.3%) to exclude impurities .

Q. How to address low solubility in aqueous buffers during enzyme inhibition assays?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .
  • Surfactant Use : Add Tween-80 (0.1% v/v) or cyclodextrins to enhance dispersion .
  • Co-solvent Systems : Use DMSO (≤1% v/v) in PBS without denaturing enzymes .

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